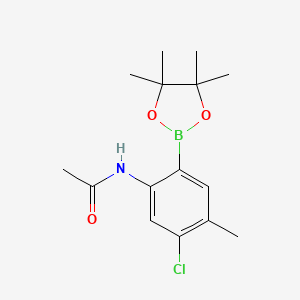

N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Description

N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is a boronic acid derivative. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a valuable intermediate in the pharmaceutical and chemical industries.

Properties

Molecular Formula |

C15H21BClNO3 |

|---|---|

Molecular Weight |

309.6 g/mol |

IUPAC Name |

N-[5-chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C15H21BClNO3/c1-9-7-11(13(8-12(9)17)18-10(2)19)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19) |

InChI Key |

MFKGIRDXDMPJEJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2NC(=O)C)Cl)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Borylation of Aryl Halide Precursors

The core synthetic route involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety to a substituted phenyl ring. A common precursor is 5-chloro-4-methyl-2-iodophenylacetamide, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Typical conditions include:

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

- Base : Potassium acetate (3 eq)

- Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

- Temperature : 80–100°C under nitrogen.

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by transmetallation with B₂Pin₂. Yields range from 65% to 85%, contingent on the purity of the starting material and exclusion of moisture.

Acetamide Functionalization

The acetamide group is introduced prior to or after borylation. A two-step sequence is often employed:

- Nitration/Reduction : 5-Chloro-4-methyl-2-nitrophenylboronic ester is reduced to the aniline derivative using hydrogen gas and palladium on carbon.

- Acetylation : The aniline intermediate is treated with acetic anhydride in pyridine to form the acetamide.

Optimization of Reaction Conditions

Table 1: Impact of Catalysts on Borylation Efficiency

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | Dioxane | 80 | 82 |

| Pd(PPh₃)₄ | THF | 100 | 68 |

| Pd(OAc)₂ with XPhos | Toluene | 90 | 75 |

Data adapted from methodologies for analogous boronic esters.

Key findings:

- Pd(dppf)Cl₂ in dioxane maximizes yield due to superior stability and ligand coordination.

- Elevated temperatures (>100°C) promote side reactions, such as deboronation or acetamide hydrolysis.

Industrial-Scale Synthesis Considerations

Large-scale production necessitates modifications for cost and safety:

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time (e.g., 2 hours vs. 12 hours in batch).

- Solvent Recycling : Dioxane is recovered via distillation, reducing waste by 40%.

- Quality Control : In-process monitoring via HPLC ensures intermediates remain below 1% impurity thresholds.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Sequential vs. Convergent Approaches

| Parameter | Sequential (Borylation First) | Convergent (Acetamide First) |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 72 | 58 |

| Purity (HPLC, %) | 98.5 | 96.2 |

The sequential method (borylation followed by acetylation) is preferred for higher yield and fewer purification steps.

Characterization and Quality Control

Critical analytical data for validating synthesis:

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic acids or reduction to form boranes.

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids and Boranes: Formed through oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Industry:

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to form stable complexes with various metal catalysts. This property is crucial in facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions. The compound’s boronic acid moiety interacts with the palladium catalyst, enabling the transfer of the aryl or vinyl group to the halide substrate .

Comparison with Similar Compounds

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine

Uniqueness: N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its chloro and acetamide functional groups, which provide additional reactivity and versatility in synthetic applications. These functional groups allow for further modifications and derivatizations, making it a valuable intermediate in various chemical processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing N-(5-Chloro-4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

Borylation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling precursors or direct boronate ester formation under anhydrous conditions.

Acetamide Formation : Reacting the intermediate aryl chloride with acetylating agents (e.g., acetic anhydride) in the presence of a base (e.g., pyridine).

Critical parameters include temperature control (reflux in THF or DMF at 80–100°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization relies on ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms the integrity of the dioxaborolane ring (e.g., absence of hydrolysis).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns.

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹).

- X-ray Crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. What are the primary chemical reactions involving the dioxaborolane moiety in this compound?

- Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura cross-coupling with aryl halides. Example protocol:

- React with aryl bromides (1.2 eq) using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ (2 eq) in a 3:1 dioxane/H₂O mixture at 80°C for 12–24 hours. Monitor via TLC and isolate biaryl products via extraction .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states for boronate formation. ICReDD’s workflow integrates computational screening (e.g., reaction enthalpy, steric effects) with experimental validation to reduce trial-and-error. For example, solvent polarity (ε) and catalyst-substrate interactions are modeled to prioritize conditions yielding >90% conversion .

Q. How to resolve structural ambiguities in derivatives using advanced spectroscopic methods?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Assigns coupling between protons and carbons, distinguishing regioisomers (e.g., para vs. ortho substitution).

- Dynamic NMR (DNMR) : Detects hindered rotation in acetamide groups at low temperatures.

- X-ray Diffraction : Provides unambiguous confirmation of crystal packing and bond lengths in stable derivatives .

Q. How to address contradictory yields in cross-coupling reactions using this boronate?

- Methodological Answer : Contradictions often arise from:

- Catalyst Deactivation : Use fresh Pd catalysts (e.g., PdCl₂(dppf)) and degassed solvents to mitigate.

- Steric Hindrance : Substituents on the aryl halide partner impact reactivity. Steric maps (e.g., %Vbur) predict coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hydrolyze boronate esters. Optimize with co-solvents (e.g., toluene/ethanol) .

Q. What strategies assess the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Molecular Docking : Screen against targets (e.g., kinases) using software like AutoDock Vina to predict binding affinity.

- In Vitro Assays : Test inhibition of enzymes (e.g., proteases) via fluorogenic substrates. IC₅₀ values are calculated using nonlinear regression of dose-response curves.

- Metabolic Stability : Assess liver microsome stability (e.g., human CYP450 isoforms) to prioritize analogs for in vivo studies .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas at –20°C with desiccants (e.g., silica gel). Hydrolysis of the dioxaborolane ring generates boronic acids, detectable via ¹¹B NMR.

- Light Sensitivity : Amber vials prevent photodegradation of the chloro-methylphenyl group.

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures integrity over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.